molecular formula C16H16N4O4 B15180180 Octahydro-4,7-methano-1H-indenedimethyl diisocyanate CAS No. 28807-72-9

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate

Cat. No.: B15180180
CAS No.: 28807-72-9
M. Wt: 328.32 g/mol
InChI Key: ZVZTYOCDUNFENN-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a bicyclic framework with two isocyanate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenedimethyl diisocyanate typically involves the reaction of a suitable precursor with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include polyurethanes, polyureas, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its use in the development of medical devices and coatings with antimicrobial properties.

    Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenedimethyl diisocyanate primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.

    Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.

    Methylenediphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.

Uniqueness

Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is unique due to its bicyclic structure, which imparts specific physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specialized applications where other diisocyanates may not perform as well.

Properties

CAS No.

28807-72-9

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2

InChI Key

ZVZTYOCDUNFENN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O

Origin of Product

United States

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